REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[C:17](OCC)(=[O:19])[CH3:18].CC(C)([O-])C.[K+]>CC(OC)(C)C>[C:13]([O:12][C:10]([N:7]1[CH2:6][CH2:5][CH:4]([C:1](=[O:3])[CH2:2][C:17](=[O:19])[CH3:18])[CH2:9][CH2:8]1)=[O:11])([CH3:16])([CH3:15])[CH3:14] |f:2.3|
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Name
|
|
Quantity
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2.27 g
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Type
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reactant
|
Smiles
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C(C)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was quenched with 50 mL of 0.5 N KHSO4
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Type
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EXTRACTION
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Details
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extracted with 150 mL of ether
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(CC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |